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molecular formula C13H9BrClFO B8300150 (4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

(4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

Cat. No. B8300150
M. Wt: 315.56 g/mol
InChI Key: DWXVPHBHVGDZLM-UHFFFAOYSA-N
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Patent
US06297239B1

Procedure details

4-Bromo-3-fluorobenzaldehyde (as described in Example 18, Step A) (3.61 g, 17.7 mmol) was dissolved in anhydrous diethyl ether (40 mL). To this solution was added a 1.0M solution of 4-chlorophenyl-magnesium bromide (21.3 mL, 21.3 mmol). After stirring at ambient temperature for 4 hr the reaction was quenched with satd. NH4Cl and extracted with Et2O. The organic layer was washed with satd NaHCO3 solution, water, brine, dried (MgSO4), concentrated and purified by chromatography (SiO2, 10% EtOAc/hexane) to give the title compound.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[F:10].[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Mg]Br)=[CH:14][CH:13]=1>C(OCC)C>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([C:15]2[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=2)[OH:7])=[CH:4][C:3]=1[F:10]

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21.3 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 4 hr the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with satd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl and extracted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with satd NaHCO3 solution, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (SiO2, 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(O)C1=CC=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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